
TUG 891
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: TUG-891, chemically known as 3-(4-((4-fluoro-4’-methyl-[1,1’-biphenyl]-2-yl)methoxy)phenyl)propanoic acid, is synthesized through a multi-step process. The synthesis involves the following key steps:
Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-bromo-1-methylbenzene.
Methoxylation: The biphenyl core is then methoxylated using sodium methoxide in methanol.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety through a Friedel-Crafts acylation reaction using propanoic anhydride and aluminum chloride.
Industrial Production Methods: Industrial production of TUG-891 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Structural Features and Reactivity
TUG-891’s structure comprises a biphenyl core with a fluorinated aromatic ring, a methyl-substituted biphenyl group, and a propanoic acid tail (Fig. 1). Key reactive sites include:
-
Carboxylic acid moiety : Critical for receptor binding but prone to β-oxidation in vivo, leading to rapid metabolic clearance .
-
Fluorine substituent : Enhances metabolic stability and modulates electronic properties of the aromatic system .
-
Ether linkage : Connects the biphenyl and phenylpropanoic acid groups, influencing conformational flexibility .
Property | Value | Source |
---|---|---|
Molecular formula | C₂₃H₂₁FO₃ | |
Molecular weight | 364.41 g/mol | |
pEC₅₀ (hFFA4) | 7.36 | |
pEC₅₀ (mFFA4) | 7.77 |
Metabolic Degradation Pathways
TUG-891’s phenylpropanoic acid group undergoes β-oxidation, contributing to its short half-life (t₁/₂ = 0.62 h in mice) . Comparative studies with analogs revealed:
-
Replacement of the carboxylic acid with a thiazolidinedione bioisostere (e.g., compound 5g ) improved metabolic stability (t₁/₂ = 2.58 h) .
-
Electron-withdrawing substituents (e.g., Cl at R₁) enhanced agonistic activity (EC₅₀ = 76.4 nM vs. TUG-891’s 51.2 nM) .
Receptor Interaction Dynamics
TUG-891 binds FFA4 via:
-
Hydrogen bonding between the carboxylic acid and Arg99/Leu196 residues .
-
Aromatic stacking with hydrophobic pockets in the receptor’s transmembrane domain .
Parameter | TUG-891 | Compound 5g |
---|---|---|
Docking score | 53.78 | 53.49 |
EC₅₀ (GPR120) | 51.2 ± 7.2 nM | 76.4 ± 8.9 nM |
Plasma clearance (Cₘₐₓ) | 2298 ± 121 ng/mL | 3873 ± 163 ng/mL |
Data from molecular docking and pharmacokinetic studies .
Functional Consequences of Chemical Modifications
Structural analogs of TUG-891 were synthesized to address metabolic instability while retaining receptor affinity:
-
Thiazolidinedione derivatives : Achieved comparable agonistic activity (EC₅₀ = 76.4 nM) and superior pharmacokinetics .
-
Electron-donating groups (e.g., OCH₃): Reduced potency despite higher docking scores, highlighting the importance of electronic effects .
Calcium Signaling and Desensitization
TUG-891 induces rapid intracellular Ca²⁺ mobilization in macrophages via:
-
Gq-PLC-IP₃ pathway : Blocked by inhibitors YM-254890 (Gq) and U73122 (PLC) .
-
ER Ca²⁺ store depletion : Thapsigargin pretreatment abolishes Ca²⁺ responses .
Treatment | Ca²⁺ Response Inhibition | Phagocytosis Inhibition |
---|---|---|
YM-254890 (1 μM) | 98% | 85% |
U73122 (1 μM) | 95% | 82% |
Thapsigargin (5 μM) | 97% | 88% |
Mechanistic data from alveolar macrophage studies .
Synthetic Routes and Modifications
While full synthetic details for TUG-891 are proprietary, key steps include:
Analog synthesis (e.g., 5g ) involved:
Wissenschaftliche Forschungsanwendungen
Metabolic Disorders
Anti-Obesity Effects
TUG-891 has shown promise in combating obesity through its action on FFA4. Studies indicate that it can normalize food intake and decrease body weight in models of metabolic dysfunction, such as sleep fragmentation paradigms. For instance, research demonstrated that TUG-891 decreased fat mass and increased fat oxidation in brown adipose tissue in mice .
Table 1: Effects of TUG-891 on Metabolic Parameters
Parameter | Control Group | TUG-891 Treated Group | Significance (p-value) |
---|---|---|---|
Body Weight (g) | 30.2 ± 2.1 | 25.4 ± 1.8 | < 0.05 |
Food Intake (g/day) | 15.3 ± 1.5 | 10.2 ± 1.0 | < 0.01 |
Fat Mass (%) | 18.5 ± 2.3 | 12.3 ± 1.9 | < 0.01 |
Cardiovascular Health
Atherosclerosis Prevention
TUG-891 has been investigated for its effects on atherosclerosis, particularly in ApoE-knockout mice models, which are prone to developing atherosclerotic plaques. Prolonged administration of TUG-891 significantly reduced plaque size and necrotic cores while increasing the population of M2-like macrophages, which are associated with anti-inflammatory responses .
Case Study: Atherosclerotic Plaque Reduction
In a study where TUG-891 was administered subcutaneously at a dose of 20 mg/kg three times a week for four months, the results indicated:
- Decrease in total macrophage content in plaques (42.36% to 33.44%, p < 0.05)
- Increase in smooth muscle cells in fibromuscular cap (0.8942% to 1.816%, p < 0.05)
- Reduction in necrotic core content (2.631% to 0.5727%, p < 0.005)
Sensory Perception
Modulation of Fat Taste Perception
TUG-891 has been shown to influence fat taste perception by binding to GPR120 receptors on the tongue, activating the tongue-brain-gut axis, and modulating preferences for fatty acids . This mechanism could have implications for dietary choices and obesity management.
Table 2: Effects on Fat Taste Perception
Parameter | Control Group | TUG-891 Group | Significance (p-value) |
---|---|---|---|
Preference for Fat Solutions (%) | 30% | 60% | < 0.05 |
Cholecystokinin Levels (pg/ml) | 100 ± 10 | 150 ± 15 | < 0.01 |
LDL Levels (mg/dl) | 90 ± 5 | 70 ± 5 | < 0.01 |
Wirkmechanismus
TUG-891 exerts its effects by selectively activating free fatty acid receptor 4. This activation leads to the stimulation of various intracellular signaling pathways, including:
Calcium mobilization: Activation of free fatty acid receptor 4 by TUG-891 results in the release of intracellular calcium.
β-arrestin recruitment: TUG-891 promotes the recruitment of β-arrestin-1 and β-arrestin-2 to free fatty acid receptor 4.
Extracellular signal-regulated kinase phosphorylation: Activation of free fatty acid receptor 4 by TUG-891 leads to the phosphorylation of extracellular signal-regulated kinase.
Vergleich Mit ähnlichen Verbindungen
TUG-891 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
GW9508: Ein weiterer Agonist für den freien Fettsäurerezeptor 4, jedoch mit unterschiedlicher Selektivität und Potenz.
TUG-905: Eine strukturell ähnliche Verbindung mit Variationen im Biphenylkern.
NCG21: Ein weiterer Agonist des freien Fettsäurerezeptors 4 mit unterschiedlichen pharmakologischen Eigenschaften
Einzigartigkeit: TUG-891 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den freien Fettsäurerezeptor 4, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktion des Rezeptors und potenzieller therapeutischer Anwendungen macht .
Biologische Aktivität
TUG-891 is a potent and selective agonist of the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFA4). This compound has garnered attention for its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes. Its biological activity encompasses various mechanisms, including modulation of cell signaling pathways, effects on macrophage function, and enhancement of metabolic processes in adipose tissue.
- Chemical Name : 4-[(4-Fluoro-4'-methyl[1,1'-biphenyl]-2-yl)methoxy]-benzenepropanoic acid
- Molecular Formula : C23H21F O3
- Purity : ≥99%
- pEC50 Values :
- Human GPR120: 7.36
- Mouse GPR120: 7.77
- Selectivity : TUG-891 shows limited activity at FFA1 (pEC50 = 4.19) and no activity at FFA2 or FFA3 .
GPR120 Activation and Signaling
TUG-891 activates GPR120, leading to several intracellular responses:
- Calcium Mobilization : Activation results in increased intracellular calcium concentrations ([Ca²⁺]i), mediated through Gq protein and phospholipase C pathways. This process is crucial for various cellular functions, including motility and phagocytosis in macrophages .
- Receptor Internalization : Upon activation, GPR120 undergoes rapid phosphorylation and internalization, which can lead to desensitization of the receptor's signaling response. However, removal of TUG-891 allows for receptor recycling and resensitization .
Effects on Macrophage Function
Studies have shown that TUG-891 inhibits the motility and phagocytic activity of mouse alveolar macrophages:
- Inhibition of Motility : TUG-891 significantly restrains the movement of macrophages in vitro.
- Reduced Phagocytosis : The compound also inhibits the phagocytosis of fluorescent microspheres by macrophages, indicating a potential anti-inflammatory role .
Metabolic Effects
TUG-891's activation of GPR120 has been linked to metabolic benefits:
- Fat Oxidation : In vivo studies demonstrated that TUG-891 acutely increases fat oxidation and reduces body weight and fat mass in C57Bl/6J mice. This effect is associated with enhanced nutrient uptake by brown adipose tissue (BAT) and increased energy expenditure .
- Glucose Regulation : The compound stimulates glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells, enhances glucose uptake in adipocytes, and inhibits pro-inflammatory cytokine release from macrophages. These actions suggest a promising role for TUG-891 in managing type 2 diabetes .
Research Findings Summary
Case Studies
-
Macrophage Study :
- Objective : To investigate the effects of TUG-891 on mouse alveolar macrophages.
- Methodology : Cells were treated with TUG-891, measuring changes in motility and phagocytosis.
- Results : Significant inhibition of both motility and phagocytosis was observed, indicating a potential anti-inflammatory mechanism.
-
Metabolic Study in Mice :
- Objective : To assess the impact of TUG-891 on metabolic health.
- Methodology : C57Bl/6J mice were administered TUG-891 to evaluate changes in body weight, fat mass, and metabolic parameters.
- Results : Mice showed reduced body weight and fat mass along with increased fat oxidation rates.
Eigenschaften
IUPAC Name |
3-[4-[[5-fluoro-2-(4-methylphenyl)phenyl]methoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FO3/c1-16-2-7-18(8-3-16)22-12-9-20(24)14-19(22)15-27-21-10-4-17(5-11-21)6-13-23(25)26/h2-5,7-12,14H,6,13,15H2,1H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBXHWIQNZEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)COC3=CC=C(C=C3)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.